1-(5-chloro-2-methoxybenzoyl)azepane

Beschreibung

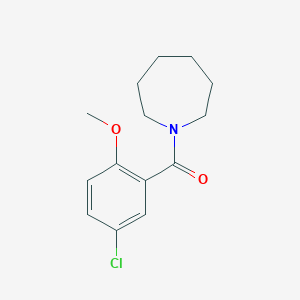

Structure

3D Structure

Eigenschaften

IUPAC Name |

azepan-1-yl-(5-chloro-2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c1-18-13-7-6-11(15)10-12(13)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJDFFBRSHPEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(5-chloro-2-methoxybenzoyl)azepane chemical structure and properties

An In-depth Technical Guide to 1-(5-chloro-2-methoxybenzoyl)azepane

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 1-(5-chloro-2-methoxybenzoyl)azepane. As a molecule incorporating both a substituted benzamide and a seven-membered azepane ring, it represents a scaffold of significant interest in modern medicinal chemistry.

Molecular Structure and Core Characteristics

1-(5-chloro-2-methoxybenzoyl)azepane is a tertiary amide constructed from two key moieties: the 5-chloro-2-methoxybenzoyl group derived from its corresponding carboxylic acid, and the saturated seven-membered heterocycle, azepane (also known as hexamethyleneimine).[1][2] The azepane ring is a recurring structural motif in a variety of pharmaceutical drugs, highlighting its importance as a pharmacophore.[2][3][4][5][6] This guide provides a detailed examination of its structure, properties, and a validated protocol for its synthesis.

Chemical Structure Diagram

The structural formula illustrates the connectivity of the atoms, featuring an azepane ring N-acylated with a 5-chloro-2-methoxybenzoyl group.

Caption: 2D structure of 1-(5-chloro-2-methoxybenzoyl)azepane.

Identifiers and Properties

A summary of the key identifiers and calculated physicochemical properties is provided below. Experimental data for this specific compound is not widely available; therefore, properties are calculated based on its constituent fragments.

| Property | Value | Source / Method |

| IUPAC Name | (Azepan-1-yl)(5-chloro-2-methoxyphenyl)methanone | IUPAC Nomenclature |

| Molecular Formula | C₁₄H₁₈ClNO₂ | Calculated |

| Molecular Weight | 267.75 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white solid at STP | Inferred from precursors[7] |

| Solubility | Predicted to be soluble in organic solvents (DCM, EtOAc, DMF, DMSO) and poorly soluble in water | Structure-based prediction |

| CAS Number | Not assigned | - |

The properties of the precursor molecules are well-documented. 5-Chloro-2-methoxybenzoic acid is a solid with a melting point of 98-100 °C.[7][8] Azepane is a colorless liquid with a molecular weight of 99.177 g·mol⁻¹.[1][2]

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of 1-(5-chloro-2-methoxybenzoyl)azepane is achieved through the amide coupling of azepane with an activated derivative of 5-chloro-2-methoxybenzoic acid.

Synthetic Workflow

The process involves two primary stages: the activation of the carboxylic acid to form a highly reactive acyl chloride, followed by a nucleophilic acyl substitution reaction with azepane.

Sources

- 1. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azepane - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 6. idus.us.es [idus.us.es]

- 7. pure-synth.com [pure-synth.com]

- 8. 5-Chloro-2-methoxybenzoic acid | 3438-16-2 [chemicalbook.com]

Technical Monograph: (5-Chloro-2-methoxyphenyl)(azepan-1-yl)methanone

The following technical guide provides an in-depth analysis of the chemical entity (5-chloro-2-methoxyphenyl)(azepan-1-yl)methanone . This monograph is structured to serve researchers and drug development professionals, focusing on nomenclature mechanics, synthetic pathways, and the pharmacological significance of the o-anisamide scaffold.

Chemical Identity & Nomenclature Architecture

The molecule (5-chloro-2-methoxyphenyl)(azepan-1-yl)methanone represents a specific amide derivative combining a substituted benzoyl moiety with a medium-sized nitrogen heterocycle. In medicinal chemistry, this structure is recognized as a lipophilic variant of the "privileged" o-anisamide scaffold found in various dopaminergic and hypoglycemic agents.

Definitive IUPAC Analysis

The name provided follows the substitutive nomenclature rules for amides derived from N-heterocycles, often preferred by Chemical Abstracts Service (CAS).

-

Parent Structure: Methanone (Ketone). In this convention, the carbonyl group (

) is treated as the parent hydride "methane" oxidized to a ketone, linking two substituents. -

Substituent A (Acyl Origin): (5-chloro-2-methoxyphenyl). This is the aryl group derived from 5-chloro-2-methoxybenzoic acid.

-

Substituent B (Amine Origin): (azepan-1-yl). This refers to the hexamethyleneimine (azepane) ring attached via its nitrogen atom (position 1).

Alternative Valid IUPAC Names (PIN Candidates): While the "methanone" style is chemically descriptive, the functional class name is often used in laboratory settings:

-

1-(5-Chloro-2-methoxybenzoyl)azepane : Treats the acyl group as a substituent on the heterocycle.

-

5-Chloro-2-methoxy-N,N-(hexane-1,6-diyl)benzamide : An older style describing the azepane ring as a cyclized alkyl chain.

Structural Data Table

| Property | Specification |

| IUPAC Name | (5-chloro-2-methoxyphenyl)(azepan-1-yl)methanone |

| Molecular Formula | |

| Molecular Weight | 267.75 g/mol |

| CAS Registry Number | Not widely listed as a commodity chemical; typically custom synthesized. |

| Core Scaffold | o-Anisamide (2-methoxybenzamide) |

| Heterocycle | Azepane (Hexamethyleneimine) |

| LogP (Predicted) | ~3.2 – 3.5 (Highly Lipophilic) |

| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors |

Synthetic Engineering & Protocols

The synthesis of (5-chloro-2-methoxyphenyl)(azepan-1-yl)methanone relies on the formation of an amide bond between an electron-rich benzoic acid derivative and a nucleophilic secondary amine.

Retrosynthetic Analysis

The molecule disconnects at the amide nitrogen, revealing two precursors:

-

5-Chloro-2-methoxybenzoic acid (or its acid chloride).

-

Azepane (Hexamethyleneimine).

Recommended Synthetic Pathway (Acyl Chloride Method)

This method is preferred for high yield and ease of purification compared to carbodiimide (EDC/DCC) coupling, as the acid chloride is highly reactive.

Reagents:

-

Precursor A: 5-Chloro-2-methoxybenzoic acid (1.0 eq)

-

Precursor B: Azepane (1.1 eq)

-

Chlorinating Agent: Thionyl chloride (

) or Oxalyl chloride ( -

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA). -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol:

-

Activation (Acid Chloride Formation):

-

Dissolve 5-chloro-2-methoxybenzoic acid in anhydrous DCM under nitrogen atmosphere.

-

Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF.

-

Stir at room temperature for 2 hours until gas evolution (

) ceases. -

In-process check: Confirm conversion to acid chloride via TLC (methanol quench) or direct reaction monitoring.

-

Concentrate in vacuo to remove excess oxalyl chloride; redissolve the residue in fresh anhydrous DCM.

-

-

Coupling (Amidation):

-

Cool the acid chloride solution to 0°C.

-

Add a solution of Azepane (1.1 eq) and

(2.0 eq) in DCM dropwise over 15 minutes. Note: Exothermic reaction. -

Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

-

Work-up & Purification:

-

Quench with saturated aqueous

. -

Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), water, and brine.

-

Dry over

and concentrate. -

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Reaction Logic Diagram

An In-Depth Technical Guide to 1-(5-chloro-2-methoxybenzoyl)azepane: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel compound 1-(5-chloro-2-methoxybenzoyl)azepane. Azepane-containing molecules are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines a detailed synthetic protocol for the target compound via the Schotten-Baumann reaction, offers a thorough analysis of its predicted spectroscopic characteristics, and discusses its potential as a scaffold in drug discovery. This guide is intended to be a valuable resource for researchers and professionals engaged in the exploration of new chemical entities for therapeutic development.

Introduction

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern medicinal chemistry. Its conformational flexibility allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The incorporation of the azepane moiety has led to the development of numerous approved drugs with a wide range of therapeutic applications, including anticancer, and anti-Alzheimer's disease agents. The unique three-dimensional nature of the azepane ring system makes it an attractive building block for the design of novel bioactive molecules.

The 5-chloro-2-methoxybenzoyl group, on the other hand, introduces specific electronic and steric properties that can significantly influence the pharmacological profile of a molecule. The chlorine atom can enhance membrane permeability and metabolic stability, while the methoxy group can participate in hydrogen bonding and modulate receptor affinity. The combination of these two pharmacologically relevant moieties in 1-(5-chloro-2-methoxybenzoyl)azepane presents a promising avenue for the discovery of new chemical entities with potential therapeutic value.

This guide provides a detailed examination of 1-(5-chloro-2-methoxybenzoyl)azepane, from its fundamental physicochemical properties to its synthesis and potential role in drug development.

Physicochemical Properties

The molecular formula and weight of 1-(5-chloro-2-methoxybenzoyl)azepane have been calculated based on its constituent parts.

| Property | Value |

| Molecular Formula | C₁₄H₁₈ClNO₂ |

| Molecular Weight | 267.75 g/mol |

| IUPAC Name | (azepan-1-yl)(5-chloro-2-methoxyphenyl)methanone |

Synthesis of 1-(5-chloro-2-methoxybenzoyl)azepane

A robust and widely applicable method for the synthesis of N-acylated amines is the Schotten-Baumann reaction. This reaction involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base. For the synthesis of 1-(5-chloro-2-methoxybenzoyl)azepane, this would involve the reaction of azepane with 5-chloro-2-methoxybenzoyl chloride.

Reaction Scheme

Caption: Synthetic scheme for 1-(5-chloro-2-methoxybenzoyl)azepane.

Experimental Protocol

Materials:

-

Azepane

-

5-chloro-2-methoxybenzoyl chloride

-

10% aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve azepane (1.0 eq) in dichloromethane.

-

Add 10% aqueous sodium hydroxide solution (2.0 eq) to the flask.

-

Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add a solution of 5-chloro-2-methoxybenzoyl chloride (1.0 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 1-(5-chloro-2-methoxybenzoyl)azepane can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[1] The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield the purified compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Analysis

The structural confirmation of the synthesized 1-(5-chloro-2-methoxybenzoyl)azepane would be achieved through a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data are anticipated:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the azepane ring.

-

Aromatic Protons: Signals for the three protons on the substituted benzene ring are expected in the range of δ 6.9-7.5 ppm. The splitting pattern will be complex due to the substitution pattern.

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is anticipated around δ 3.8-4.0 ppm.

-

Azepane Protons: The twelve protons of the azepane ring will likely appear as a series of broad multiplets in the upfield region, typically between δ 1.5-3.7 ppm, due to the conformational flexibility of the seven-membered ring and restricted rotation around the amide bond.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon is expected in the downfield region, around δ 170 ppm.

-

Aromatic Carbons: Six signals corresponding to the carbons of the benzene ring are anticipated in the range of δ 110-160 ppm. The carbons attached to the chlorine and methoxy groups will have distinct chemical shifts.

-

Methoxy Carbon: The carbon of the methoxy group will likely appear around δ 55-60 ppm.

-

Azepane Carbons: The six carbons of the azepane ring are expected to show signals in the aliphatic region, typically between δ 25-50 ppm.

FT-IR Spectroscopy

The infrared spectrum will confirm the presence of key functional groups.

-

C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the region of 1630-1660 cm⁻¹, which is characteristic of the amide carbonyl group.[2]

-

C-N Stretch: An absorption band in the range of 1200-1350 cm⁻¹ will indicate the presence of the carbon-nitrogen bond.

-

Aromatic C-H Stretch: Peaks are anticipated just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals are expected just below 3000 cm⁻¹.

-

C-O Stretch: A strong band corresponding to the aryl-ether C-O stretch will likely be observed around 1240-1260 cm⁻¹.

Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 267.75 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Potential Applications in Drug Discovery

Azepane derivatives have demonstrated a wide spectrum of biological activities, making them valuable scaffolds in drug discovery.[3] The unique conformational properties of the seven-membered ring allow for the exploration of a larger chemical space compared to smaller five- or six-membered rings.

The introduction of the 5-chloro-2-methoxybenzoyl moiety to the azepane core in 1-(5-chloro-2-methoxybenzoyl)azepane could lead to compounds with a range of potential therapeutic applications, including but not limited to:

-

Central Nervous System (CNS) Agents: The lipophilicity and potential for hydrogen bonding of the substituted benzoyl group may facilitate blood-brain barrier penetration, making this scaffold a candidate for the development of agents targeting CNS disorders.

-

Anticancer Agents: Many heterocyclic compounds, including those with azepane and substituted benzoyl motifs, have shown promise as anticancer agents.

-

Enzyme Inhibitors: The amide linkage and the overall shape of the molecule could allow for specific interactions with the active sites of various enzymes.

Further research, including in vitro and in vivo screening, will be necessary to elucidate the specific biological activities and therapeutic potential of 1-(5-chloro-2-methoxybenzoyl)azepane and its analogues.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of 1-(5-chloro-2-methoxybenzoyl)azepane. The straightforward synthesis via the Schotten-Baumann reaction, combined with the promising pharmacological profiles of both the azepane and the substituted benzoyl moieties, makes this compound an attractive target for further investigation in the field of drug discovery. The predictive spectroscopic data and detailed experimental protocols provided herein are intended to serve as a valuable starting point for researchers interested in exploring the chemical and biological properties of this novel molecule.

References

-

PubChem. Azepane. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Chloro-2-methoxybenzoyl chloride. National Center for Biotechnology Information. [Link]

-

Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

-

Grokipedia. Schotten–Baumann reaction. [Link]

-

Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

- Vacogne, C. D., & Schlaad, H. (2015). Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides.

- Janciene, R., et al. (2019). The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)

- Kura Biotech. (2022). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry.

-

PubMed. Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. [Link]

- YouTube. (2022, May 22). 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol.

- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.

- ResearchGate. (2023). Figure S41. FTIR spectrum of N-benzylbenzamide (7).

- ResearchGate. (2020). FTIR, FTR and UV-Vis analysis of carbamazepine.

- ResearchGate. (2000).

- International Journal of Pharmaceutical Sciences Review and Research. (2010). FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS.

- White Rose eTheses Online. (2015). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry.

- The University of Manchester. (2022).

- The Royal Society of Chemistry. (2018). N-Arylation of (Hetero)

-

PubMed. A Liquid-Chromatography High-Resolution Mass Spectrometry Method for Non-FDA Approved Benzodiazepines. [Link]

-

PubMed. Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. [Link]

- Beilstein Journal of Organic Chemistry. (2024). Search Results for 13C NMR.

- ResearchGate. (2023). Figure S41. FTIR spectrum of N-benzylbenzamide (7).

- Google Patents. (2013). CN103420939A - Method for synthesizing azacycloheptane.

- ResearchGate. (1993). NMR Evidence for Cationic Behaviour of the Benzotriazole Ring in Novel α-(benzotriazol-1-yl)-N-acylglycines.

Sources

1-(5-chloro-2-methoxybenzoyl)azepane CAS number search

The following technical guide details the chemical identity, synthesis, and pharmacological context of 1-(5-chloro-2-methoxybenzoyl)azepane .

Classification: Substituted Benzamide / Pharmacological Scaffold Document Type: Technical Monograph & Synthesis Protocol

Executive Summary

1-(5-chloro-2-methoxybenzoyl)azepane is a synthetic organic compound belonging to the substituted benzamide class. Structurally, it consists of a 5-chloro-2-methoxybenzoic acid moiety coupled to an azepane (hexamethyleneimine) ring.

This specific scaffold is of high interest in medicinal chemistry as a structural analog to established D2 dopamine receptor antagonists and 5-HT4 serotonin receptor agonists (e.g., Clebopride, Itopride). The "5-chloro-2-methoxy" substitution pattern is a privileged pharmacophore often associated with gastroprokinetic and antipsychotic activity, while the azepane ring introduces increased lipophilicity and steric bulk compared to the more common pyrrolidine or piperidine analogs.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

While a specific CAS Registry Number for this exact amide is not widely indexed in public chemical inventories (indicating its status as a specialized research intermediate or custom synthesis target), it is chemically defined by its precursors and structure.

Nomenclature & Identifiers

| Parameter | Value |

| IUPAC Name | (5-chloro-2-methoxyphenyl)(azepan-1-yl)methanone |

| Common Name | 1-(5-chloro-2-methoxybenzoyl)azepane |

| Molecular Formula | C₁₄H₁₈ClNO₂ |

| Molecular Weight | 267.75 g/mol |

| SMILES | COc1ccc(Cl)cc1C(=O)N2CCCCCC2 |

| Precursor A (Acid) | 5-Chloro-2-methoxybenzoic acid (CAS: 3438-16-2) |

| Precursor B (Amine) | Azepane (CAS: 111-49-9) |

Predicted Physicochemical Properties[2][3]

-

LogP (Octanol/Water): ~3.2 (Lipophilic)

-

Topological Polar Surface Area (TPSA): ~29.5 Ų[1]

-

Hydrogen Bond Donors: 0

-

Hydrogen Bond Acceptors: 2

-

Physical State: Viscous oil or low-melting solid (dependent on purity/crystallinity).

Structural Analysis & Pharmacophore

The molecule functions as a lipophilic probe for benzamide-binding G-Protein Coupled Receptors (GPCRs).

-

Region A (Aromatic Head): The 5-chloro-2-methoxy phenyl ring is critical for orthosteric binding in D2/5-HT4 receptors. The chlorine atom provides a halogen bond capability, while the methoxy group acts as an intramolecular hydrogen bond acceptor, locking the conformation.

-

Region B (Linker): The carbonyl (amide) linker provides rigidity.

-

Region C (Aliphatic Tail): The azepane ring (7-membered) explores the hydrophobic pocket differently than the standard piperidine (6-membered) found in drugs like Clebopride.

Diagram: Pharmacophore & Structural Logic

Caption: Structural dissection of the benzamide scaffold highlighting the functional roles of the aromatic core and azepane tail in receptor binding.

Synthesis Protocol

Objective: Synthesize 1-(5-chloro-2-methoxybenzoyl)azepane via nucleophilic acyl substitution. Scale: 10 mmol (Laboratory Scale).

Method A: Acid Chloride Activation (Standard)

This method is preferred for its high yield and simple purification.

Reagents

-

5-Chloro-2-methoxybenzoic acid (1.86 g, 10 mmol)

-

Thionyl Chloride (SOCl₂) (1.5 eq, 1.1 mL) or Oxalyl Chloride

-

Azepane (1.1 eq, 1.24 mL)

-

Triethylamine (Et₃N) (1.5 eq, 2.1 mL)

-

Dichloromethane (DCM) (Anhydrous, 50 mL)

Step-by-Step Workflow

-

Activation:

-

Dissolve 5-chloro-2-methoxybenzoic acid in dry DCM (20 mL).

-

Add SOCl₂ dropwise at 0°C. Add a catalytic drop of DMF.

-

Reflux for 2 hours until gas evolution ceases.

-

Evaporate solvent/excess SOCl₂ in vacuo to obtain the crude acid chloride (yellow oil/solid).

-

-

Coupling:

-

Redissolve the acid chloride in dry DCM (20 mL).

-

In a separate flask, mix Azepane and Et₃N in DCM (20 mL) and cool to 0°C.

-

Slowly add the acid chloride solution to the amine mixture over 15 minutes.

-

Allow to warm to room temperature and stir for 4–12 hours.

-

-

Workup:

-

Quench with water.[2]

-

Wash organic layer with 1M HCl (to remove unreacted azepane).

-

Wash with Sat. NaHCO₃ (to remove unreacted acid).

-

Wash with Brine, dry over MgSO₄, and concentrate.

-

-

Purification:

-

If necessary, purify via flash column chromatography (Hexane:EtOAc 4:1).

-

Diagram: Synthesis Pathway

Caption: Step-by-step synthesis workflow via acid chloride activation, highlighting critical reagents and purification logic.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

1H NMR (400 MHz, CDCl₃) Prediction

-

Aromatic Region (6.8 – 7.5 ppm):

-

~7.25 ppm (dd): H-4 (relative to carboxyl).

-

~7.40 ppm (d): H-6 (ortho to Cl, meta to amide).

-

~6.85 ppm (d): H-3 (ortho to OMe).

-

-

Methoxy Group:

-

~3.80 ppm (s, 3H): Distinctive singlet for -OCH₃ .

-

-

Azepane Ring:

-

~3.30 – 3.60 ppm (m, 4H): N-CH₂ protons (deshielded by amide).

-

~1.50 – 1.80 ppm (m, 8H): Bulk methylene protons (C3, C4, C5, C6).

-

Mass Spectrometry (LC-MS)[8]

-

Ionization: ESI+

-

Expected [M+H]⁺: 268.11 (³⁵Cl isotope) and 270.11 (³⁷Cl isotope) in a 3:1 ratio.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

-

Precursor Hazards:

-

Azepane: Flammable, corrosive, toxic if inhaled. Use in a fume hood.

-

Thionyl Chloride: Releases HCl and SO₂ gases; reacts violently with water.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis, although benzamides are generally stable.

References

-

PubChem. 5-Chloro-2-methoxybenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 5-chloro-2-methoxybenzoic acid.[3] Available at: [Link]

- Yoshida, N., et al. (1990). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists. Journal of Medicinal Chemistry. (Contextual reference for benzamide SAR).

Sources

1-(5-Chloro-2-methoxybenzoyl)azepane: A Privileged Scaffold for GPCR Ligand Discovery

Topic: 1-(5-chloro-2-methoxybenzoyl)azepane as a GPCR Ligand Scaffold Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scaffold Architecture

The molecule 1-(5-chloro-2-methoxybenzoyl)azepane represents a strategic "privileged structure" in G-Protein Coupled Receptor (GPCR) medicinal chemistry. It serves as a simplified, flexible surrogate for the rigid benzazepine core found in blockbuster vasopressin and oxytocin receptor antagonists (e.g., Mozavaptan, Lixivaptan, Tolvaptan).

By decoupling the aromatic "warhead" (5-chloro-2-methoxybenzoyl) from the nitrogen-containing ring (azepane), this scaffold allows researchers to explore the conformational space of the Vasopressin (V1a/V2) and Oxytocin (OT) receptor orthosteric sites with greater freedom than fused-ring systems.

Chemical Space Analysis

-

Warhead (Pharmacophore): The 5-chloro-2-methoxybenzoyl moiety is a validated motif that penetrates the deep hydrophobic pocket of Class A GPCRs. The chlorine atom provides critical halogen bonding or hydrophobic filling, while the methoxy group often acts as an intramolecular hydrogen bond acceptor, locking the conformation.

-

Core (Linker/Solubilizer): The azepane (hexamethyleneimine) ring acts as a lipophilic spacer. Unlike the rigid benzazepine, the azepane ring can adopt multiple twist-chair conformations, allowing the attached substituents to "scan" the extracellular vestibule of the receptor for auxiliary binding pockets.

Synthesis & Derivatization Protocols

Objective: Synthesize 1-(5-chloro-2-methoxybenzoyl)azepane with >98% purity suitable for biological screening.

Core Synthesis: Schotten-Baumann Amide Coupling

This protocol utilizes an acyl chloride intermediate for high reactivity, ensuring complete conversion of the sterically hindered 2-methoxybenzoic acid derivative.

Reagents:

-

5-Chloro-2-methoxybenzoic acid (Starting Material A)

-

Thionyl chloride (

) or Oxalyl chloride -

Azepane (Hexamethyleneimine)

-

Triethylamine (

) or Diisopropylethylamine (DIPEA) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

Dissolve 5.0 mmol of 5-chloro-2-methoxybenzoic acid in 20 mL anhydrous DCM.

-

Add 1.5 equivalents of oxalyl chloride dropwise at 0°C under

atmosphere. -

Add a catalytic drop of DMF. Stir for 2 hours at room temperature (RT) until gas evolution ceases.

-

Validation Point: Aliquot 10 µL into MeOH. Analyze by LC-MS. Methyl ester peak (

) confirms acid chloride formation. -

Evaporate solvent/excess reagent in vacuo to yield the crude acid chloride.

-

-

Coupling:

-

Redissolve the crude acid chloride in 15 mL anhydrous DCM.

-

In a separate flask, mix 5.5 mmol azepane and 6.0 mmol

in 10 mL DCM. Cool to 0°C. -

Slowly cannulate the acid chloride solution into the amine solution over 15 minutes.

-

Allow to warm to RT and stir for 4 hours.

-

-

Workup & Purification:

-

Quench with saturated

(aq). Extract organic layer ( -

Wash combined organics with 1N HCl (to remove unreacted azepane), then brine. Dry over

.[1] -

Purification: Flash column chromatography (Silica gel).[2] Eluent: Hexane/EtOAc (gradient 90:10 to 70:30).

-

Success Criteria: Product appears as a viscous oil or low-melting solid.

-NMR must show diagnostic azepane multiplets (

-

Visualization of Synthesis Workflow

Caption: Figure 1. Optimized synthetic route for the generation of the benzoyl-azepane scaffold.

Pharmacological Profiling: GPCR Targets

This scaffold is primarily relevant for the Vasopressin/Oxytocin receptor family but possesses "promiscuous" potential for aminergic receptors depending on substitution.

Primary Targets: V1a and V2 Receptors

The 5-chloro-2-methoxybenzoyl group is the "anchor" that mimics the binding mode of Tolvaptan and Mozavaptan .

-

Mechanism: Competitive Antagonism.

-

Binding Mode: The benzoyl moiety occupies the hydrophobic pocket between TM3, TM5, and TM6. The azepane ring projects towards the extracellular loop 2 (ECL2), sterically preventing the entry of the endogenous peptide ligand (Arginine Vasopressin).

Secondary Targets: Dopamine & Serotonin

Azepane rings are bioisosteres for piperidines found in D2/5-HT2 ligands.

-

Modification: Introduction of a basic amine (e.g., 4-amino group on the benzoyl ring) can shift affinity towards D2/D3 receptors (similar to Metoclopramide analogs) or 5-HT3 receptors .

Experimental Protocols for Validation

In Vitro Binding Assay (Radioligand Displacement)

Purpose: Determine affinity (

-

Membrane Prep: HEK293 cells stably expressing human V2 receptor.

-

Radioligand:

-Arginine Vasopressin (AVP). -

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

, 0.1% BSA. -

Procedure:

-

Incubate membranes (20 µg protein) with

-AVP (1 nM) and increasing concentrations of the test compound ( -

Incubate for 60 min at 25°C.

-

Terminate by rapid filtration through GF/B filters (pre-soaked in 0.3% PEI).

-

-

Data Analysis: Non-linear regression to determine

. Calculate

Functional Assay: cAMP Accumulation (V2 - Gs Coupled)

Purpose: Confirm antagonist activity (inhibition of agonist-induced cAMP).

-

Cell Line: CHO-K1 cells expressing human V2 receptor.

-

Agonist Challenge: Treat cells with

concentration of Vasopressin (approx. 1 nM). -

Compound Treatment: Pre-incubate cells with test compound for 15 min.

-

Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

-

Readout: Decrease in FRET signal indicates high cAMP (Agonism). Maintenance of FRET signal in the presence of Vasopressin indicates Antagonism .

Signaling Pathway Visualization

Caption: Figure 2. Competitive antagonism mechanism of the scaffold at the Gs-coupled V2 receptor.

References

-

Yamamura, Y., et al. (1998). "Structure-activity relationships of benzazepine derivatives as arginine vasopressin antagonists." Chemical and Pharmaceutical Bulletin.

-

Kondo, K., et al. (2002). "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist." Bioorganic & Medicinal Chemistry.

-

Deciert, C., et al. (2025).[3] "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space." NIH National Library of Medicine.

-

PubChem Compound Summary. "1-(4-Methoxybenzoyl)azepane (Analogous Scaffold)." National Center for Biotechnology Information.

-

TargetMol. "GPCR Compound Library & Pharmacological Standards." TargetMol.

Sources

The 5-Chloro-2-methoxybenzamide Pharmacophore: Structural Dynamics, Receptor Pharmacology, and Experimental Workflows

Abstract The 5-chloro-2-methoxybenzamide moiety is a highly privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous neuroactive and gastrointestinal therapeutics. Originally popularized by the development of atypical antipsychotics and antiemetics, this scaffold is characterized by its remarkable affinity for dopamine D2-like receptors (D2, D3, D4) and serotonin receptors (5-HT3, 5-HT4). This technical whitepaper dissects the structural causality of its binding affinity, outlines the downstream signaling pathways it modulates, and provides field-validated experimental protocols for characterizing novel derivatives.

Structural and Conformational Dynamics

The pharmacological fidelity of the 5-chloro-2-methoxybenzamide scaffold is dictated by strict conformational requirements that minimize the entropic penalty upon receptor binding.

-

Intramolecular Hydrogen Bonding: The oxygen atom of the 2-methoxy group acts as a hydrogen bond acceptor for the amide NH. This pseudo-ring formation locks the amide bond into a coplanar conformation relative to the aromatic ring. This rigid, flat topology is an absolute prerequisite for inserting the molecule into the narrow orthosteric binding pocket of the D2 and D3 receptors[1].

-

Halogen Lipophilicity: The chlorine atom at the 5-position significantly enhances the lipophilicity (LogP) of the molecule. Structurally, it drives the insertion of the aromatic ring into a deep hydrophobic sub-pocket formed by transmembrane helices (TM5 and TM6) of the receptor[1]. Furthermore, the electron-withdrawing nature of the chlorine atom modulates the electron density of the benzene ring, optimizing

stacking interactions with aromatic residues (e.g., Trp, Phe) in the binding site. -

Basic Amine Extension: A flexible linker typically connects the benzamide core to a basic amine (e.g., pyrrolidine in eticlopride, piperidine in clebopride). At physiological pH, this amine is protonated and forms a critical, charge-reinforced salt bridge with a highly conserved aspartate residue (Asp114

) within the D2/D3 receptor core[2].

Receptor Pharmacology and Signaling Pathways

The primary mechanism of action for derivatives containing this pharmacophore is the competitive antagonism of dopamine D2 and D3 receptors. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to

When an endogenous agonist (dopamine) binds, it induces a conformational change that activates

Mechanism of D2 receptor antagonism by 5-chloro-2-methoxybenzamide derivatives.

Beyond dopaminergic pathways, structural modifications to the side chain can shift the pharmacological profile toward 5-HT4 receptor agonism. This property is heavily exploited in the design of prokinetic agents to stimulate gastrointestinal motility[3].

Quantitative Structure-Activity Relationship (SAR) Data

The substitution pattern on the basic amine appendage heavily influences receptor subtype selectivity. The table below summarizes key quantitative binding data for prominent benzamide derivatives, illustrating how minor structural tweaks dictate target affinity[2][3][4].

| Compound | Primary Target(s) | Receptor Affinity ( | Key Structural Feature |

| Eticlopride | D2 / D3 Antagonist | D2: | Ethyl-pyrrolidinyl side chain |

| Compound 1 | D2 / D3 / D4 Antagonist | D2: 0.98 nM D3: 0.58 nM | 1-benzyl-3-pyrrolidinyl substitution |

| YM-43611 | D3 / D4 Antagonist | D3: 21.0 nM D4: 2.1 nM | Cyclopropylcarbonyl amino substitution |

| Y-36912 | 5-HT4 Agonist | 5-HT4: High Affinity | Benzylsulfonyl-propyl piperidine |

Experimental Methodologies: Radioligand Binding Assay

To accurately determine the binding affinity (

Causality in Experimental Design:

-

Cell Line Selection: Chinese Hamster Ovary (CHO) cells stably transfected with human D2R are utilized because they lack endogenous dopamine receptors. This ensures that the radioactive signal is exclusively derived from the recombinant target, preventing false-positive binding[4].

-

Radioligand Choice:

-raclopride is utilized due to its high specific activity and selective affinity for D2/D3 receptors, providing a robust assay window[2]. -

Assay Validation: Non-specific binding (NSB) is defined using a saturating concentration (10

M) of a structurally distinct reference antagonist (e.g., (+)-butaclamol or haloperidol) to ensure the displacement is target-specific and not merely lipid partitioning.

Step-by-Step Protocol:

-

Membrane Preparation: Harvest CHO-hD2R cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000

g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer. (Causality: This step removes cytosolic proteins and concentrates the membrane-bound GPCRs). -

Assay Incubation: In a 96-well plate, combine 50

L of the test benzamide compound (varying concentrations from -

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. (Note: Filters must be pre-soaked in 0.1% polyethylenimine to neutralize the negative charge of the glass, reducing non-specific binding of the highly lipophilic radioligand).

-

Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer. (Causality: The low temperature drastically reduces the dissociation rate (

) of the receptor-ligand complex, preserving the bound radioligand during the physical separation). -

Scintillation Counting: Extract the filters, add scintillation cocktail, and quantify the retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate

values using non-linear regression (sigmoidal dose-response). Convert

Step-by-step workflow for competitive radioligand binding assay.

Future Directions in Drug Design

The 5-chloro-2-methoxybenzamide pharmacophore continues to evolve. Recent advancements include the development of bivalent ligands, where two benzamide pharmacophores are tethered by a flexible spacer. These bivalent molecules have demonstrated remarkable synergistic enhancements in potency and affinity, taking advantage of GPCR dimerization (e.g., D2-D2 homodimers)[5]. Furthermore, exploiting the distinct inactive conformations stabilized by benzamides may pave the way for highly biased ligands that selectively modulate

References

-

A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride. PMC - NIH.[Link]

-

Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. ACS Publications.[Link]

-

Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism. eLife. [Link]

-

Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. ResearchGate.[Link]

-

Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. PubMed Central.[Link]

Sources

- 1. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism | eLife [elifesciences.org]

- 2. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]

Solubility data for 1-(5-chloro-2-methoxybenzoyl)azepane in DMSO

An In-Depth Technical Guide to the Solubility of 1-(5-chloro-2-methoxybenzoyl)azepane in Dimethyl Sulfoxide (DMSO)

Authored by: Gemini, Senior Application Scientist

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, directly influencing the reliability of in vitro biological assays and providing critical insights for future formulation strategies. Dimethyl sulfoxide (DMSO) is the universal solvent for the initial solubilization and storage of screening compounds due to its remarkable ability to dissolve a wide array of molecules. This guide provides a comprehensive technical framework for determining the solubility of 1-(5-chloro-2-methoxybenzoyl)azepane in DMSO. While specific experimental data for this compound is not publicly documented, we present the authoritative methodologies, theoretical principles, and detailed, field-proven protocols required for its precise measurement. This document is intended for researchers, chemists, and drug development professionals, offering a self-validating system for generating reliable solubility data and explaining the critical reasoning behind key experimental choices.

Introduction: The Imperative of Solubility in Drug Discovery

1-(5-chloro-2-methoxybenzoyl)azepane is a novel chemical entity incorporating a substituted benzoyl moiety and an azepane ring. Such structures are of significant interest in medicinal chemistry for their potential biological activities. Before any meaningful biological evaluation can occur, a thorough understanding of the compound's physicochemical properties is essential. Among these, solubility is paramount.

A compound's poor solubility can lead to several downstream challenges:

-

Underestimation of Potency: In vitro assays rely on the compound being fully dissolved in the assay medium. If a compound precipitates, its effective concentration is lower than its nominal concentration, leading to artificially low potency measurements (higher IC50/EC50 values).

-

Irreproducible Results: Solubility issues are a major source of variability and poor reproducibility in high-throughput screening (HTS) campaigns.

-

Formulation Difficulties: Compounds with low solubility often exhibit poor bioavailability, posing significant challenges for developing oral or injectable drug products.

DMSO is the solvent of choice for creating high-concentration stock solutions for screening libraries.[1][2] Its properties as a polar aprotic solvent allow it to dissolve a vast chemical space of both polar and non-polar compounds.[3] Therefore, accurately determining the solubility limit of 1-(5-chloro-2-methoxybenzoyl)azepane in DMSO is the first critical step in its journey as a potential therapeutic agent.

This guide will detail the two primary types of solubility measurements relevant to drug discovery—thermodynamic and kinetic—and provide robust, step-by-step protocols for their determination using industry-standard techniques.

Physicochemical Profile of 1-(5-chloro-2-methoxybenzoyl)azepane

A preliminary analysis of a compound's structure provides context for its expected behavior.

-

Molecular Formula: C₁₄H₁₈ClNO₂

-

Molecular Weight: 267.75 g/mol

-

Structure:

(A generated image would be placed here in a real document)

The structure contains both hydrophobic (chlorophenyl, azepane ring) and polar (amide, methoxy ether) functionalities, suggesting it will be sparingly soluble in aqueous media but should exhibit good solubility in organic solvents like DMSO.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

Understanding the distinction between thermodynamic and kinetic solubility is crucial for interpreting the data correctly.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true, equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[4][5] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (typically 24-72 hours).[6][7] This measurement represents the maximum amount of the crystalline solid that can be dissolved and is the gold standard for solubility assessment.[7] It is a critical parameter for biopharmaceutical classification (BCS) and formulation development.[6][8]

Kinetic Solubility

Kinetic solubility, often measured in high-throughput screening, is the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[5][9] This process mimics the preparation of assay plates for biological screening. The measured value can be higher than the thermodynamic solubility because the compound may form a temporary supersaturated solution or an amorphous precipitate, which is more soluble than the stable crystalline form. Kinetic solubility data is vital for ensuring the quality and reliability of in vitro assay results.[10][11]

Caption: Relationship between solubility types and their applications.

Experimental Protocols for Solubility Determination

The following protocols provide a self-validating framework for accurately measuring the solubility of 1-(5-chloro-2-methoxybenzoyl)azepane.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method establishes the equilibrium solubility and is considered the definitive measurement.[12]

Causality: The extended incubation period with excess solid is critical to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of crystallization. This guarantees that the measured concentration is the true solubility of the most stable crystalline form, not an artifact of a metastable state.

Materials:

-

1-(5-chloro-2-methoxybenzoyl)azepane (solid powder)

-

Anhydrous DMSO (≥99.9% purity)

-

Analytical balance, vortex mixer, orbital shaker

-

Temperature-controlled incubator (e.g., 25 °C)

-

Centrifuge

-

0.22 µm syringe filters (PVDF or other DMSO-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid 1-(5-chloro-2-methoxybenzoyl)azepane (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains visible throughout the experiment.

-

Solvent Addition: Accurately add a known volume of DMSO (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker within an incubator set to a constant temperature (e.g., 25 °C). Agitate the suspension for 24-48 hours.[7][13]

-

Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Supernatant Collection & Filtration: Carefully collect an aliquot of the clear supernatant, being cautious not to disturb the pellet. For complete removal of particulates, filter the collected supernatant through a 0.22 µm syringe filter.[8]

-

Quantification: Prepare accurate dilutions of the filtered supernatant with DMSO. Determine the concentration of the compound using a validated HPLC method as described in Protocol 3.

Caption: Workflow for Thermodynamic (Shake-Flask) Solubility.

Protocol 2: Kinetic Solubility via Turbidimetry

This high-throughput method is ideal for assessing solubility under conditions that mimic in vitro biological assays.[14]

Causality: This protocol is designed to identify the exact point at which a compound, introduced from a DMSO solution, can no longer remain dissolved in an aqueous environment. The rapid dilution creates a thermodynamic stress that forces precipitation. Measuring the light scattering (turbidity) provides a highly sensitive and direct physical detection of this event, which is crucial for setting the top concentration in biological screens.

Materials:

-

1-(5-chloro-2-methoxybenzoyl)azepane

-

Anhydrous DMSO

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microtiter plates (clear bottom)

-

Plate reader with turbidimetric or nephelometric capability (e.g., measuring absorbance at 620 nm)

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM). Ensure complete dissolution.[7]

-

Serial Dilution: In a 96-well plate (the "DMSO plate"), perform a 2-fold or 3-fold serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 20 mM down to ~10 µM).

-

Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well "assay plate".

-

Aqueous Dilution: Using a multichannel pipette, rapidly add a larger volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well of the assay plate. This results in a 1:100 dilution and a final DMSO concentration of 1%.[10]

-

Incubation: Incubate the plate at room temperature for a set period, typically 1-2 hours, allowing time for precipitation to occur.[7][14]

-

Measurement: Measure the turbidity of each well using a plate reader. Light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) is measured.[14]

-

Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility limit is defined as the concentration at which the turbidity signal rises significantly above the baseline (e.g., >3 standard deviations of the vehicle-only controls).

Protocol 3: Quantification via Reverse-Phase HPLC

This protocol ensures the accurate and reliable quantification of the dissolved compound from the thermodynamic solubility experiment.

Trustworthiness: The validity of this quantification method rests on the creation of a multi-point standard curve. By demonstrating a linear relationship between known concentrations and their corresponding detector response (with R² > 0.99), the method becomes self-validating. This ensures that the concentration of the unknown experimental sample is determined with high precision and accuracy.

Step-by-Step Methodology:

-

HPLC System & Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.[6][8] A typical gradient might run from 20% to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a preliminary UV scan).

-

Injection Volume: 10 µL.

-

-

Standard Curve Preparation: Prepare a series of at least five standard solutions of 1-(5-chloro-2-methoxybenzoyl)azepane in DMSO with known concentrations (e.g., from 1 µg/mL to 500 µg/mL).[15]

-

Analysis:

-

Inject each standard solution to generate a calibration curve by plotting peak area against concentration. Calculate the linear regression equation and the correlation coefficient (R²).[15]

-

Inject the diluted supernatant samples from Protocol 1.

-

-

Calculation: Use the peak area of the experimental sample and the linear regression equation from the standard curve to calculate the concentration of the compound in the diluted sample.[15] Correct for the dilution factor to determine the final solubility value.

Data Presentation and Summary

All quantitative data should be summarized in a clear, structured table.

| Parameter | Method | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Thermodynamic Solubility | Shake-Flask / HPLC | DMSO | 25 | To be determined | To be determined |

| Kinetic Solubility | Turbidimetry | PBS (1% DMSO) | 25 | To be determined | To be determined |

Conclusion

While a definitive public value for the solubility of 1-(5-chloro-2-methoxybenzoyl)azepane in DMSO is not available, this guide provides the complete theoretical and practical framework necessary for its determination. By employing the gold-standard shake-flask method for thermodynamic solubility and a high-throughput turbidimetric assay for kinetic solubility, researchers can generate the robust and reliable data essential for advancing this compound through the drug discovery pipeline. Adherence to these detailed protocols, grounded in established scientific principles, will ensure data integrity and enable informed decision-making for subsequent in vitro and in vivo studies.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. (URL: [Link])

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (URL: [Link])

-

Domainex. Turbidimetric (Kinetic) Solubility Assay. (URL: [Link])

-

BioDuro. ADME Solubility Assay. (URL: [Link])

-

Bio-protocol. Determination of Kinetic Solubility. (URL: [Link])

-

Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. (URL: [Link])

-

Pask et al. DMSO Solubility Assessment for Fragment-Based Screening. PMC. (URL: [Link])

-

Bevan & Lloyd. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. (URL: [Link])

-

S. B. Dahale et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (URL: [Link])

-

ResearchGate. Development and validation of a RP-HPLC method for determination of solubility of furosemide. (URL: [Link])

-

ResearchGate. How to check the Drug solubility DMSO solvent..? (URL: [Link])

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (URL: [Link])

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. (URL: [Link])

-

Al-Zoubi et al. Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. MDPI. (URL: [Link])

-

Al-Omair & El-Emam. DMSO and TMAO—Differences in Interactions in Aqueous Solutions of the K-Peptide. MDPI. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. DMSO and TMAO—Differences in Interactions in Aqueous Solutions of the K-Peptide | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. improvedpharma.com [improvedpharma.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biorelevant.com [biorelevant.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. asianpubs.org [asianpubs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 15. pharmaguru.co [pharmaguru.co]

Substituted Azepane-1-Carboxamides: Conformational Dynamics and Recent Advances in Targeted Drug Discovery

Executive Summary and Structural Rationale

In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a primary strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. Substituted azepane-1-carboxamides, featuring a flexible seven-membered nitrogen heterocycle, have emerged as highly versatile scaffolds[1].

Compared to their six-membered piperidine counterparts, azepanes possess greater conformational flexibility and higher sp3 carbon content. This structural shift disrupts molecular planarity, significantly enhancing aqueous solubility and altering the spatial vector of attached pharmacophores[2]. Recent literature highlights the application of the azepane-1-carboxamide motif in designing highly selective kinase inhibitors, non-oxidative phosphatases inhibitors, and ion channel blockers.

Recent Therapeutic Applications & Target Modulation

Gut-Restricted Selective JAK1 Inhibitors (Immunology)

The pan-JAK inhibitor tofacitinib, while effective for Inflammatory Bowel Disease (IBD), carries a black box warning due to adverse events (anemia, thrombosis) driven by systemic JAK2 inhibition[2]. To decouple efficacy from systemic toxicity, researchers have focused on gut-restricted, JAK1-selective inhibitors.

A landmark 2026 study in the Journal of Medicinal Chemistry identified novel 2,4-diaminopyrimidine derivatives incorporating an azepane-1-carboxamide moiety. Specifically, Compound 17 (N-(4-acetylphenyl)-4-((5-chloro-2-((1-oxoisoindolin-5-yl)amino)pyrimidin-4-yl)amino)azepane-1-carboxamide) demonstrated exceptional JAK1 selectivity. The azepane ring provides the exact steric bulk necessary to occupy a size-compatible hydrophobic subpocket near the kinase hinge region, preventing off-target binding to JAK2[2].

Non-Oxidative Cdc25B Phosphatase Inhibitors (Oncology)

Cdc25B is a dual-specificity phosphatase critical for cell cycle progression and a prime oncology target. Historically, many Cdc25B inhibitors functioned via non-specific, redox-mediated oxidation of the enzyme's catalytic cysteine, leading to high toxicity. High-throughput screening of the NIH compound library identified N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]azepane-1-carboxamide as a potent, non-oxidative inhibitor of Cdc25B (IC50 = 13.8 µM), successfully halting the proliferation of MBA-MD-435 breast and PC-3 prostate cancer cell lines[3].

Dual Ion Channel Blockers (Neurology)

In the management of neuropathic pain, azepane-1-carboxamide derivatives have been developed to block N-type Ca2+ and Na+ channels. For instance, specific azepane-substituted amides have shown superior in vivo efficacy in audiogenic seizure models (ED50 = 6 mg/kg), demonstrating the scaffold's ability to cross the blood-brain barrier and engage central nervous system targets[4].

Quantitative Profiling of Key Derivatives

The following table summarizes the quantitative binding data for recently developed azepane-1-carboxamide derivatives across various therapeutic targets.

| Compound Name / Identifier | Primary Target | Therapeutic Area | Activity (IC50 / Ki) | Key Structural Feature |

| Compound 17 [2] | JAK1 Kinase | IBD (Autoimmune) | < 5.0 nM | 4-aminopyrimidine-azepane core |

| SID 4258795 [3] | Cdc25B Phosphatase | Oncology | 13.8 µM | Bis-furan quinoxaline substituent |

| Compound 11 [4] | N-type Ca2+ Channel | Neuropathic Pain | 0.67 µM | Benzyl-phenylamino substitution |

| N-(4-methoxyphenyl) derivative [5] | MOR-1 (Mu-Opioid) | Analgesia | Sub-micromolar | 4-methoxyphenyl urea linkage |

Mechanistic Pathway: JAK-STAT Modulation

The integration of azepane-1-carboxamides into the JAK-STAT signaling cascade relies on competitive ATP blockade. By engaging the hinge region (via hydrogen bonding with Leu959) and utilizing the azepane ring to fill the adjacent hydrophobic pocket, these compounds prevent the trans-phosphorylation required for STAT activation[2].

Fig 1. Mechanism of JAK1 inhibition by azepane-1-carboxamide derivatives blocking STAT activation.

Advanced Synthetic Methodologies

Late-stage functionalization is critical for generating azepane-1-carboxamide libraries for structure-activity relationship (SAR) studies. A highly efficient, metal-free approach utilizes hypervalent iodine, specifically (Diacetoxyiodo)benzene (PhI(OAc)2), to mediate the oxidative coupling of primary amides with azepane[6].

Fig 2. PhI(OAc)2-mediated oxidative coupling workflow for unsymmetrical azepane-1-carboxamides.

Validated Experimental Protocols

To ensure scientific reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of azepane-1-carboxamides.

Protocol A: Synthesis of Unsymmetrical Azepane-1-Carboxamides via Oxidative Coupling

Objective: Synthesize N-(3,5-bis(trifluoromethyl)phenyl)azepane-1-carboxamide using a metal-free Hofmann-type rearrangement[6].

-

Reagent Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add 3,5-bis(trifluoromethyl)benzamide (95 mg, 0.37 mmol, 1.0 equiv) and azepane (73 mg, 0.74 mmol, 2.0 equiv).

-

Oxidant and Base Addition: Add PhI(OAc)2 (238 mg, 2.0 equiv) and anhydrous K3PO4 (157 mg, 2.0 equiv).

-

Causality Check: PhI(OAc)2 acts as the hypervalent iodine oxidant to drive the rearrangement of the primary amide into an electrophilic isocyanate intermediate. K3PO4 is crucial; it acts as an acid scavenger to neutralize the acetic acid byproduct, preventing the protonation and subsequent deactivation of the azepane nucleophile.

-

-

Reaction Execution: Suspend the mixture in 1,2-dichloroethane (1,2-DCE, 2 mL). Seal the vial and heat at 80 °C for 18 hours.

-

Causality Check: 1,2-DCE provides the optimal dielectric constant and boiling point to sustain the thermal energy required for the rearrangement without degrading the intermediate.

-

-

Purification: Cool the reaction to room temperature, concentrate under reduced pressure, and purify the crude residue via silica gel column chromatography (85/15 v/v petroleum ether/acetone).

Protocol B: High-Throughput TR-FRET Kinase Selectivity Assay (JAK1 vs. JAK2)

Objective: Determine the IC50 and isoform selectivity of azepane-1-carboxamide derivatives[2].

-

Enzyme Equilibration: Prepare recombinant human JAK1 and JAK2 kinase domains in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

Compound Incubation: Dispense the azepane-1-carboxamide test compound in a 10-point, twofold dilution series (starting at 10 µM) into a 384-well microplate. Add the kinase solution and incubate for 15 minutes at 25 °C.

-

Causality Check: Pre-incubation allows the inhibitor to fully equilibrate within the ATP-binding pocket (hinge region) prior to the introduction of competing ATP, ensuring accurate measurement of binding affinity (Ki) rather than mere reaction kinetics.

-

-

Reaction Initiation: Add ATP (at the specific Km concentration for each JAK isoform) and a fluorescently labeled STAT-derived peptide substrate. Incubate for 60 minutes.

-

Signal Detection: Terminate the reaction using an EDTA-based stop buffer containing Europium-labeled anti-phospho antibodies. Measure the phosphorylated product using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 615 nm and 665 nm. Calculate IC50 values using a four-parameter logistic regression model.

References

-

Azepane-1-carboxamide (CID 3715203) - Physical and Chemical Properties. PubChem - National Institutes of Health (NIH). Available at:[Link]

-

Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications (2026). Available at: [Link]

-

Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI (2024). Available at: [Link]

-

Cdc25B Dual-Specificity Phosphatase Inhibitors Identified in a High-Throughput Screen of the NIH Compound Library. CORE. Available at:[Link]

-

Azepane-1-carboxylic acid {(S)-1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide. Molaid Chemical Database. Available at:[Link]

-

BindingDB: N-(4-methoxyphenyl)azepane-1-carboxamide Target Profiling. BindingDB. Available at:[Link]

Sources

- 1. Azepane-1-carboxamide | C7H14N2O | CID 3715203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. Azepane-1-carboxylic acid {(S)-1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide - CAS号 220737-64-4 - 摩熵化学 [molaid.com]

- 5. BindingDB BDBM74948 MLS000672617::N-(4-methoxyphenyl)-1-azepanecarboxamide::N-(4-methoxyphenyl)azepane-1-carboxamide::SMR000295489::cid_2966164 [bindingdb.org]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 1-(5-chloro-2-methoxybenzoyl)azepane from acid chlorides

Application Note: Synthesis of 1-(5-chloro-2-methoxybenzoyl)azepane via Acyl Chloride Activation

Introduction & Strategic Rationale

Amide bond formation remains a foundational transformation in synthetic medicinal chemistry. The synthesis of specialized benzamides—particularly those featuring halogenated and alkoxylated aromatic rings coupled with saturated heterocycles like azepane—is highly relevant in the development of CNS-active agents, reverse transcriptase inhibitors, and specific receptor antagonists.

This application note details a robust, scalable protocol for the synthesis of 1-(5-chloro-2-methoxybenzoyl)azepane. We employ a direct nucleophilic acyl substitution utilizing 5-chloro-2-methoxybenzoyl chloride. While modern peptide coupling reagents (e.g., HATU, EDC) are popular in discovery chemistry, the use of pre-formed acid chlorides remains superior for maximizing atom economy, ensuring rapid reaction kinetics, and scaling up efficiently, especially when the epimerization of an α-stereocenter is not a concern 1[1].

Mechanistic Causality & Experimental Design

The reaction proceeds via a tetrahedral intermediate. The highly electrophilic carbonyl carbon of 5-chloro-2-methoxybenzoyl chloride is attacked by the secondary amine, azepane.

-

Role of the Base (Triethylamine): The formation of the amide liberates one equivalent of hydrogen chloride (HCl). If unneutralized, this HCl will protonate the remaining azepane (pKa ~11), rendering it non-nucleophilic and capping the theoretical yield at 50% 2[2]. Triethylamine (TEA) is employed as a sacrificial, non-nucleophilic base to scavenge the acid and drive the reaction to completion.

-

Solvent Selection: Dichloromethane (DCM) is chosen for its aprotic nature and excellent solvation profile for both the polar acid chloride and the highly lipophilic product.

-

Temperature Control: The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C is critical to prevent the localized boiling of the solvent and to suppress side reactions, such as the hydrolysis of the acid chloride by adventitious moisture3[3].

Reaction Workflow

Workflow for the synthesis of 1-(5-chloro-2-methoxybenzoyl)azepane.

Quantitative Reaction Parameters

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Density (g/mL) |

| 5-Chloro-2-methoxybenzoyl chloride | 205.04 | 1.00 | 2.05 g | 10.0 mmol | ~1.30 |

| Azepane (Hexamethyleneimine) | 99.17 | 1.10 | 1.09 g (1.24 mL) | 11.0 mmol | 0.88 |

| Triethylamine (TEA) | 101.19 | 1.50 | 1.52 g (2.09 mL) | 15.0 mmol | 0.726 |

| Dichloromethane (DCM) | 84.93 | Solvent | 20 mL | - | 1.33 |

| 1-(5-chloro-2-methoxybenzoyl)azepane | 267.75 | Product | 2.68 g (Theoretical) | 10.0 mmol | - |

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

-

Charge the flask with 5-chloro-2-methoxybenzoyl chloride (2.05 g, 10.0 mmol) and anhydrous DCM (15 mL).

-

Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the thermal energy prevents the degradation of the acid chloride and safely controls the exotherm of the subsequent amine addition.

-

In a separate dry vial, prepare a solution of azepane (1.24 mL, 11.0 mmol) and triethylamine (2.09 mL, 15.0 mmol) in anhydrous DCM (5 mL).

Phase 2: Nucleophilic Addition 5. Add the azepane/TEA solution dropwise to the stirring acid chloride solution over a period of 15 minutes. Observation: A white precipitate (triethylamine hydrochloride) will begin to form immediately, visually validating that the acylation is proceeding and HCl is being successfully scavenged. 6. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours. 7. In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The acid chloride (which appears as the methyl ester if an aliquot is quenched with MeOH) should be completely consumed, replaced by a lower-Rf, UV-active product spot.

Phase 3: Orthogonal Work-up & Purification (Self-Validating System) This work-up is designed as a self-validating purification system based on strict pKa differentials, eliminating the need for column chromatography. 8. Quench the reaction by adding 15 mL of deionized water to dissolve the TEA-HCl salts. Transfer the biphasic mixture to a separatory funnel. 9. Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 15 mL). Causality: This selectively protonates any unreacted azepane and TEA, partitioning them entirely into the aqueous waste. 10. Base Wash: Wash the organic layer with saturated aqueous NaHCO3 (2 × 15 mL). Causality: Any hydrolyzed starting material (5-chloro-2-methoxybenzoic acid, pKa ~3.5) is deprotonated and removed in the aqueous phase. The desired amide remains neutral and fully partitioned in the DCM. 11. Brine Wash: Wash with saturated NaCl (15 mL) to remove residual water and break any micro-emulsions in the organic phase. 12. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-(5-chloro-2-methoxybenzoyl)azepane as a highly pure viscous oil or crystalline solid.

Quality Control & Characterization

-

Yield: Expected >90% (approx. 2.4 - 2.6 g).

-

1H NMR (CDCl3, 400 MHz): Validation should focus on the characteristic azepane multiplet signals (broadened due to restricted rotation around the amide bond / rotamers) between 1.5-1.8 ppm and 3.2-3.7 ppm, alongside the methoxy singlet at ~3.8 ppm and the aromatic protons (3H) characteristic of the 1,2,4-substitution pattern on the benzene ring.

References

- Benchchem. "A Technical Guide to the Basic Properties of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide". Benchchem.

- Dunetz, J. R., Magano, J., & Weix, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals".

- Romines, K. R., et al. "Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor".

Sources

Precision Synthesis of N-Benzoyl Azepane Scaffolds: Protocols for Sterically Demanding Amides

Strategic Analysis & Mechanistic Insights

The formation of N-benzoyl azepane represents a classic yet nuanced challenge in medicinal chemistry. While amide couplings are routine, the specific combination of a benzoic acid derivative and azepane (a 7-membered saturated amine) introduces distinct steric and entropic factors that distinguish it from standard piperidine or pyrrolidine couplings.

The Azepane Challenge: Entropic & Steric Barriers

Unlike the rigid chair conformation of piperidine (6-membered) or the envelope of pyrrolidine (5-membered), azepane exists in a flux of twist-chair and twist-boat conformations.

-

Nucleophilicity: Azepane is a secondary amine with high basicity (

), making it a strong nucleophile. However, the flexible 7-membered ring creates a larger effective steric bulk around the nitrogen center compared to smaller rings. -

Reaction Kinetics: The "floppiness" of the ring results in a higher entropic cost upon forming the transition state, often requiring more active coupling agents or higher temperatures than analogous piperidine couplings.

The Benzoic Acid Component

Substituted benzoic acids can introduce significant electronic deactivation (e.g., electron-withdrawing groups like

Reagent Selection Matrix

We evaluate four primary methodologies based on scale, reactivity, and downstream processing requirements.

| Method | Reagent System | Key Advantage | Best Application |

| A | T3P (Propylphosphonic Anhydride) | Green / Scalable | Primary Recommendation. Excellent for scale-up (>10g). Water-soluble byproducts simplify workup. |

| B | HATU / DIPEA | High Reactivity | Discovery / HTS. Ideal for milligram-scale library synthesis or extremely unreactive acids. Expensive. |

| C | Acid Chloride (SOCl₂/Oxalyl Chloride) | Cost-Effective | Commodity Acids. Best for simple, non-sensitive substrates. Avoid with acid-sensitive groups. |

| D | EDC / HOBt | Classic | Legacy Protocols. Useful if T3P/HATU are unavailable, but generally lower yield and harder purification than T3P. |

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the optimal synthetic route for N-benzoyl azepane derivatives.

Figure 1: Strategic decision tree for selecting amide coupling conditions based on substrate sterics and reaction scale.

Detailed Experimental Protocols

Method A: T3P Coupling (The "Gold Standard" Protocol)

Recommended for: General synthesis, scale-up, and ease of purification.

Mechanism: T3P acts as a cyclic anhydride that activates the carboxylic acid. The byproduct is a water-soluble phosphonate, eliminating the need for chromatography in many cases.

Reagents:

-

Substituted Benzoic Acid (1.0 equiv)

-

Azepane (1.2 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Triethylamine (TEA) or DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Protocol:

-

Setup: To a reaction vessel equipped with a magnetic stir bar, add the Benzoic Acid derivative (1.0 equiv) and EtOAc (5–10 mL per gram of substrate).

-

Base Addition: Add TEA (3.0 equiv) and stir for 5 minutes at 0°C (ice bath).

-